N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine
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Overview
Description
N,N-DIMETHYL-4-[(E)-[(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)IMINO]METHYL]ANILINE is a complex organic compound that features a pyrazole ring linked to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-4-[(E)-[(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)IMINO]METHYL]ANILINE typically involves the condensation of N,N-dimethylaniline with a suitable pyrazole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Common industrial methods include the use of automated reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-4-[(E)-[(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)IMINO]METHYL]ANILINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-DIMETHYL-4-[(E)-[(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)IMINO]METHYL]ANILINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-4-[(E)-[(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)IMINO]METHYL]ANILINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A simpler analogue used in the synthesis of dyes and other organic compounds.
Phenylhydrazine: A related compound with similar reactivity but different applications.
Pyrazole Derivatives: Compounds with a pyrazole ring that exhibit a range of biological activities
Uniqueness
N,N-DIMETHYL-4-[(E)-[(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)IMINO]METHYL]ANILINE is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20N4 |
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Molecular Weight |
292.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(2-phenyl-3,4-dihydropyrazol-5-yl)iminomethyl]aniline |
InChI |
InChI=1S/C18H20N4/c1-21(2)16-10-8-15(9-11-16)14-19-18-12-13-22(20-18)17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3 |
InChI Key |
SVYTZTMLLQJRNW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=NN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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